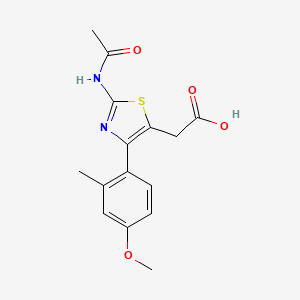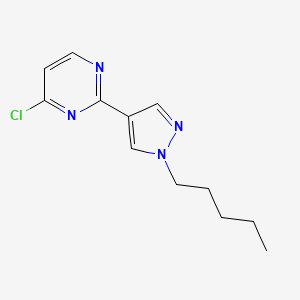
4-Chloro-2-(1-pentyl-1H-pyrazol-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(1-pentyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro group and the pentyl chain in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-pentyl-1H-pyrazol-4-yl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrimidine with 1-pentyl-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(1-pentyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an aprotic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
4-Chloro-2-(1-pentyl-1H-pyrazol-4-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1-pentyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the chloro group and the pyrazole ring can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(1-ethyl-1H-pyrazol-4-yl)pyrimidine
- 4-Chloro-2-(1-methyl-1H-pyrazol-4-yl)pyrimidine
- 4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine
Uniqueness
4-Chloro-2-(1-pentyl-1H-pyrazol-4-yl)pyrimidine is unique due to the presence of the pentyl chain, which can influence its lipophilicity and overall chemical behavior. This structural feature can affect its solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H15ClN4 |
|---|---|
Molecular Weight |
250.73 g/mol |
IUPAC Name |
4-chloro-2-(1-pentylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C12H15ClN4/c1-2-3-4-7-17-9-10(8-15-17)12-14-6-5-11(13)16-12/h5-6,8-9H,2-4,7H2,1H3 |
InChI Key |
IDTFVDQCTGKIIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C=N1)C2=NC=CC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


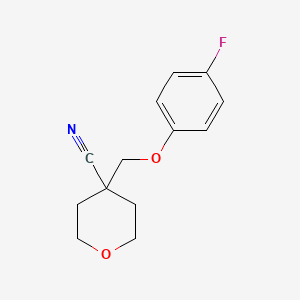
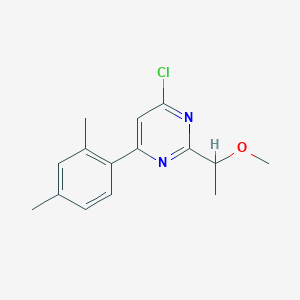
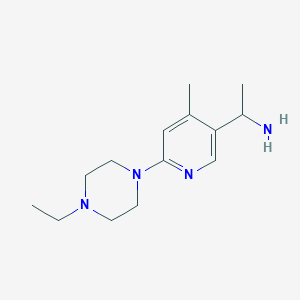
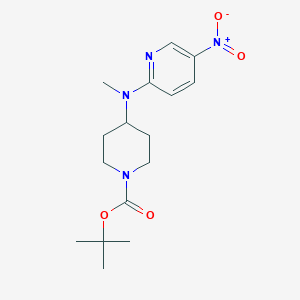
![Ethyl 6-bromo-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B11792323.png)
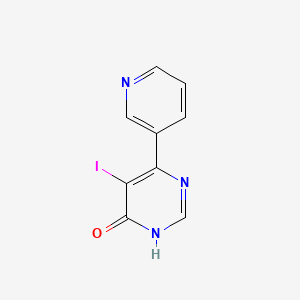

![1,6-Dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B11792345.png)
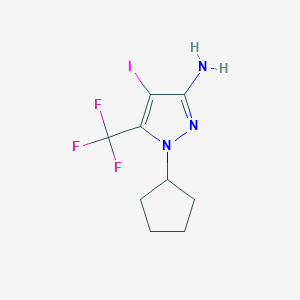

![3-Aminobenzo[d]isoxazol-6-ol](/img/structure/B11792354.png)


